3-butoxyaniline
Description
Contextualization within Aromatic Amine Chemistry
Aromatic amines are a class of organic compounds characterized by an amino group (-NH₂) attached to an aromatic ring. oup.comtaylorandfrancis.com This structural feature is the foundation for a vast array of chemicals, including dyes, polymers, pesticides, and pharmaceuticals. taylorandfrancis.comacs.org Historically, this class of compounds has been a cornerstone in the study of chemical carcinogenesis, with certain aromatic amines classified as known or suspected human carcinogens. oup.comnih.goviarc.fr The chemical reactivity of the amino group, influenced by its interaction with the aromatic system and other substituents, determines the biological and chemical properties of each specific molecule. iarc.fr 3-Butoxyaniline, which features a butoxy group (-OC₄H₉) at the meta position relative to the amine, is a distinct member of this family, and its properties and applications are shaped by this specific substitution pattern. cymitquimica.com
Importance and Significance in Contemporary Research
The significance of this compound in modern research lies primarily in its function as a versatile synthetic intermediate or building block. a2bchem.com Its bifunctional nature—possessing both a reactive amine and a stable ether linkage—allows chemists to incorporate it into more complex molecular architectures. Researchers utilize this compound to construct novel molecules with tailored properties for specific applications, particularly in medicinal chemistry and materials science. a2bchem.com The butoxy group can enhance properties such as lipophilicity, which may influence how a molecule interacts with biological membranes or its solubility in various media. a2bchem.comnih.gov Its application in the synthesis of compounds with potential therapeutic effects, such as antibacterial agents and mitochondrial uncouplers, underscores its contemporary relevance. nih.govmdpi.com
Scope of the Review in Academic Inquiry
This article provides a focused scientific review of this compound. The scope is strictly limited to its fundamental chemical properties, established synthesis methodologies, and documented applications in academic research. It will detail the compound's molecular structure, physical characteristics, and the chemical pathways used for its preparation. Furthermore, it will explore its role as a precursor in the synthesis of novel, complex molecules, supported by specific findings from scientific literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-butoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZHOYOBASUITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482133 | |
| Record name | (3-butoxyphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23079-68-7 | |
| Record name | (3-butoxyphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Butoxyaniline and Its Derivatives
Established Synthetic Routes
The synthesis of 3-butoxyaniline can be achieved through several well-documented chemical routes. These methods are foundational in organic chemistry and have been adapted for the specific production of alkoxyanilines.
Alkylation of Aminophenols with Alkylbromides
A primary and direct method for synthesizing butoxyanilines is the Williamson ether synthesis, which involves the O-alkylation of an aminophenol with an alkyl bromide. In this reaction, the hydroxyl group of the aminophenol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide, like n-butyl bromide, to form the ether linkage. wikipedia.orgmasterorganicchemistry.combyjus.com
To produce this compound specifically, 3-aminophenol (B1664112) is used as the starting material. The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) at room temperature. nih.gov This method has been reported to produce this compound in good yields. nih.govmdpi.com Research has demonstrated the successful synthesis of various alkoxy-substituted anilines using this direct alkylation approach, highlighting its utility and efficiency. nih.govmdpi.com For instance, the synthesis of this compound via this route has been reported with a 70% yield. mdpi.com
A significant challenge in this synthesis is preventing the N-alkylation of the amino group. To ensure regioselectivity for the hydroxyl group, the amino group can be temporarily protected. One common strategy involves reacting the aminophenol with an aldehyde, such as benzaldehyde, to form an imine. This protects the amino group, allowing the subsequent O-alkylation to proceed selectively on the hydroxyl group. The protecting group is then removed by hydrolysis to yield the desired alkoxyaniline. umich.eduresearchgate.net
Table 1: Synthesis of Alkoxyanilines via Alkylation of Aminophenols
| Isomer | Starting Material | Reagents | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| This compound | 3-Aminophenol | n-Butyl bromide, NaH | Acetonitrile, RT, 24h | 70-79% | nih.govmdpi.com |
| 2-Butoxyaniline (B1266640) | 2-Aminophenol (B121084) | n-Butyl bromide, NaH | Acetonitrile, RT, 24h | 68-79% | nih.gov |
| 4-Butoxyaniline (B1265475) | 4-Aminophenol | n-Butyl bromide, NaH | Acetonitrile, RT, 24h | 68-79% | nih.gov |
Nitration and Reduction Approaches
An alternative, two-step synthetic pathway to butoxyanilines involves the initial preparation of a butoxy-substituted nitrobenzene (B124822), followed by the reduction of the nitro group to an amine. This method begins with the etherification of a nitrophenol. For the synthesis of this compound, 3-nitrophenol (B1666305) is reacted with n-butyl bromide in the presence of a base like anhydrous potassium carbonate in a solvent such as acetone (B3395972). This reaction yields m-n-butoxynitrobenzene. orgsyn.orgorgsyn.org
The second step is the reduction of the nitro group of the m-n-butoxynitrobenzene intermediate. This transformation is commonly achieved through catalytic hydrogenation using catalysts like Raney nickel in an alcohol solvent. orgsyn.orgorgsyn.org Other reducing agents have also been successfully employed, including tin (Sn) and concentrated hydrochloric acid (HCl), or tin(II) chloride (SnCl₂) in ethanol. orgsyn.orgguidechem.comchemguide.co.uk The product of this reduction is the target molecule, this compound. orgsyn.orgscribd.com
Table 2: Reduction Methods for Converting Butoxy-Nitrobenzenes to Butoxyanilines
| Starting Material | Reduction Method/Reagents | Product | Reference(s) |
|---|---|---|---|
| m-n-Butoxynitrobenzene | Raney Nickel, Alcohol | m-n-Butoxyaniline | orgsyn.orgorgsyn.org |
| Alkoxynitrobenzenes | Iron (Fe), Water | Alkoxyanilines | orgsyn.org |
| 1-Alkyloxy-4-nitrobenzene | Tin(II) chloride (SnCl₂), Ethanol | 4-Alkoxyaniline | guidechem.com |
| Nitrobenzene | Tin (Sn), conc. Hydrochloric Acid | Phenylammonium ions | chemguide.co.uk |
Condensation Reactions with Perylene (B46583) Tetracarboxylic Dianhydride
Butoxyaniline and its derivatives serve as key building blocks in the synthesis of more complex functional molecules, such as perylene diimides (PDIs). PDIs are a class of high-performance pigments and n-type organic semiconductors known for their excellent thermal and photochemical stability. rroij.comnih.govekb.eg
The synthesis of these PDI derivatives involves the condensation reaction of a butoxyaniline with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). rroij.comrroij.com In a typical procedure, PTCDA is reacted with two equivalents of an aniline (B41778) derivative, such as 4-butoxyaniline, in a high-boiling point solvent or medium like molten imidazole (B134444). rroij.comrroij.commetu.edu.tr The reaction is conducted at elevated temperatures, typically between 140-160°C, for several hours. rroij.comrroij.com This process results in the formation of N,N′-disubstituted perylene diimides, where the butoxyphenyl groups are attached to the imide nitrogen atoms. rroij.comrroij.com This reaction demonstrates the utility of butoxyanilines as precursors to valuable organic electronic materials.
Table 3: Example of Condensation Reaction for a PDI Derivative
| Reactant 1 | Reactant 2 | Solvent/Medium | Conditions | Product | Reference(s) |
|---|---|---|---|---|---|
| Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | 4-Butoxyaniline | Imidazole | 140-160°C, 8-12h | N,N′-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide | rroij.comrroij.com |
Reaction of Tert-Butyl Alcohol with Aniline Derivatives
The synthesis of butoxyaniline isomers, specifically tert-butoxyanilines, can be achieved through routes involving tert-butyl alcohol or its derivatives. For example, 3-(tert-butoxy)aniline (B1286603) is synthesized via the etherification of 3-aminophenol. In this reaction, a tert-butyl group is introduced, commonly using tert-butyl chloride in the presence of a base like potassium carbonate. vulcanchem.com An alternative approach involves the synthesis of m-tert-butyl nitrobenzene derivatives, which are then converted to the final aniline product through catalytic hydrogenation, reducing the nitro group to an amine. These methods are specific to the synthesis of the tert-butoxy (B1229062) isomer, a structural variant of this compound.
Regioselective Synthesis Strategies
The control of functionalization at the ortho, meta, or para positions on the aniline ring is critical for synthesizing the correct isomer of this compound or its derivatives. Regioselectivity is primarily determined by the choice of starting materials and the reaction pathway.
Ortho, Meta, and Para Functionalization Control
The synthesis of a specific positional isomer of butoxyaniline (ortho, meta, or para) is dictated by the substitution pattern of the precursor molecule.
Via Alkylation of Aminophenols : To synthesize this compound (the meta isomer), the required starting material is 3-aminophenol. nih.govmdpi.com Similarly, obtaining 2-butoxyaniline (ortho) or 4-butoxyaniline (para) necessitates starting with 2-aminophenol or 4-aminophenol, respectively. nih.gov The regioselectivity of the alkylation itself—favoring the hydroxyl group over the amino group—can be enhanced by protecting the amine functionality prior to the ether synthesis, for example, by forming a temporary imine. umich.eduresearchgate.net
Via Nitration and Reduction : In the multi-step approach, the regiochemistry is established by the choice of the initial nitrophenol. The synthesis of this compound begins with 3-nitrophenol. orgsyn.orgorgsyn.org Following the etherification to m-n-butoxynitrobenzene and subsequent reduction, the final product retains the meta-relationship between the butoxy and amino groups. orgsyn.orgorgsyn.org Likewise, ortho- and para-butoxyanilines are prepared starting from o-nitrophenol and p-nitrophenol, respectively. orgsyn.orgscribd.com
Via Electrophilic Substitution : Further functionalization of the butoxyaniline ring itself is governed by the directing effects of the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the butoxy group is also an activating ortho-, para-director. When both are present, their combined influence and steric factors determine the position of new substituents. For instance, in the bromination of 4-(tert-butoxy)aniline, the incoming bromine atom is directed to the 3-position (ortho to the amino group and meta to the tert-butoxy group), demonstrating regioselective control in the functionalization of the aromatic ring.
Steric and Electronic Directing Group Influence
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined electronic and steric effects of the two substituents: the amino (-NH₂) group and the butoxy (-OC₄H₉) group.
Electronic Effects: Both the amino and butoxy groups are classified as activating groups in electrophilic aromatic substitution. acs.org They possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be donated to the benzene (B151609) ring through resonance (a +R effect). This donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. acs.orgacs.org
These electron-donating groups preferentially direct incoming electrophiles to the ortho and para positions relative to themselves. organic-chemistry.org
The amino group at position 1 directs incoming electrophiles to positions 2, 4, and 6.
The butoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6.
The positions activated by both groups are 2, 4, and 6. Therefore, electrophilic substitution is strongly favored at these locations over position 5, which is meta to both groups and does not benefit from the same degree of resonance stabilization in the reaction intermediate (the arenium ion).
Steric Effects: Steric hindrance, the effect caused by the physical size of the substituent groups, also plays a crucial role. The butoxy group, particularly the tert-butoxy isomer, is significantly bulkier than the amino group. vulcanchem.com This bulkiness can impede the approach of an electrophile to the positions immediately adjacent to it. In the case of this compound, the butoxy group at C3 will sterically hinder substitution at the C2 and C4 positions. vulcanchem.com This steric crowding makes position 6 the most sterically accessible site for an incoming electrophile, as it is only ortho to the smaller amino group. The balance between the strong electronic activation at positions 2 and 4 and the steric hindrance from the butoxy group will often determine the final product ratio.
| Substituent |
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry has moved towards methods that improve efficiency, yield, and safety, while also reducing environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes. bibliotekanauki.plmdpi.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. bibliotekanauki.pl
While a specific protocol for this compound is not prominently documented, the synthesis of various anilines and related compounds has been successfully achieved using this method. For instance, a novel, high-yielding method produces anilines and phenols from activated aryl halides using microwave heating in an aqueous ammonium (B1175870) hydroxide (B78521) solution, eliminating the need for organic solvents and metal catalysts. tandfonline.comnih.gov In these procedures, an aryl halide is heated in a sealed microwave vial at temperatures of 130–140°C for as little as 5-20 minutes to achieve complete conversion. tandfonline.comnih.gov The synthesis of N-aryl amides from anilines and carboxylic acids under solvent-free microwave conditions has also been shown to be highly efficient. bibliotekanauki.pl These examples suggest that a microwave-assisted approach, such as the reaction of 3-bromo-1-butoxybenzene with an ammonia (B1221849) source, could be a rapid and efficient route to this compound.
Catalytic Approaches for Enhanced Yield and Purity
Catalytic methods, particularly those using transition metals like palladium and copper, are instrumental in modern amine synthesis for their high efficiency and selectivity. nih.gov
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. This reaction allows for the coupling of aryl halides or triflates with amines. The synthesis of anilines can be achieved by using an ammonia equivalent, such as lithium bis(trimethylsilyl)amide, in a palladium-catalyzed reaction with an aryl halide. nih.gov This method is known for its high regioselectivity and can be run with very low catalyst loadings. nih.gov A general procedure would involve reacting a precursor like 1-bromo-3-butoxybenzene (B573283) with an amine source in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a phosphine (B1218219) ligand (e.g., P(t-Bu)₃). nih.gov Palladium catalysis has also been used for the C-H activation of acetylated anilines, enabling further functionalization. rsc.org
Copper-Catalyzed Synthesis: Copper-based catalysts offer a more economical alternative to palladium for C-N cross-coupling reactions. In a documented procedure for a related isomer, an aryl chloride was coupled with ammonium hydroxide in DMSO, using copper iodide (CuI) as the catalyst in the presence of a specific ligand and potassium phosphate (B84403) as a base. The reaction was heated to 110-120°C for 24 hours to produce the corresponding aniline. chemicalbook.com
| Catalytic System |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate hazardous substances, minimize waste, and improve energy efficiency. yale.edusigmaaldrich.com Several of these principles are highly relevant to the synthesis of this compound.
Prevention of Waste: It is better to prevent waste than to treat it. acs.org Catalytic reactions, which use small amounts of a catalyst that can be recycled, are superior to stoichiometric reagents that are consumed and generate more waste. acs.org
Atom Economy: Synthetic methods should maximize the incorporation of all reactant materials into the final product. mlsu.ac.in Reactions like catalytic hydrogenations for reducing a nitro group are highly atom-economical.
Use of Safer Solvents: The use of auxiliary substances like organic solvents should be made unnecessary or innocuous. acs.org Research has demonstrated the successful synthesis of anilines in water or even under solvent-free conditions, significantly reducing the environmental impact of volatile organic compounds (VOCs). tandfonline.comnih.govresearchgate.net A patented process describes the synthesis of 2-alkoxy-5-acetamidoaniline via hydrogenation using water as the solvent. google.com
Design for Energy Efficiency: Energy requirements should be minimized. mlsu.ac.in Microwave-assisted synthesis can dramatically lower the energy consumption by reducing reaction times from many hours to several minutes. bibliotekanauki.pltandfonline.comnih.gov
Applying these principles to this compound synthesis would favor a route such as the catalytic reduction of 1-butoxy-3-nitrobenzene using a recyclable catalyst in an aqueous medium, or a microwave-assisted catalytic amination of a 3-butoxy-substituted aryl halide.
Synthesis of Related Butoxyaniline Isomers and Analogs
4-Butoxyaniline Synthesis
The para isomer, 4-butoxyaniline, is a common chemical intermediate. guidechem.com Its synthesis is well-documented and typically follows a two-step process starting from p-nitrophenol.
Step 1: Williamson Ether Synthesis This step involves the formation of the butyl ether. A mixture of p-nitrophenol, n-butyl bromide, and anhydrous potassium carbonate is refluxed in a solvent like acetone. orgsyn.orgorgsyn.org The carbonate acts as a base to deprotonate the phenol, and the resulting phenoxide ion attacks the butyl bromide in a nucleophilic substitution (Sₙ2) reaction to form p-butoxynitrobenzene. Yields for this type of reaction are typically in the range of 75-90%. orgsyn.orgorgsyn.org
Step 2: Reduction of the Nitro Group The nitro group of p-butoxynitrobenzene is then reduced to an amino group to yield 4-butoxyaniline. A common and efficient method is catalytic hydrogenation. The nitro compound is treated with hydrogen gas in the presence of a catalyst, such as Raney nickel or rhodium on alumina, in a solvent like ethanol. orgsyn.orgorgsyn.orgsigmaaldrich.com Another method involves using zinc powder in the presence of ammonium chloride in an aqueous solution to carry out the reduction. rdd.edu.iq
An alternative one-step approach involves the copper-catalyzed amination of 4-chloro-1-butoxybenzene, similar to the catalytic methods described previously. chemicalbook.com
| Starting Material |
N-Methyl-3-(sec-butoxy)aniline Synthesis
The synthesis of N-Methyl-3-(sec-butoxy)aniline is not typically achieved in a single step but is efficiently constructed through a multi-step sequence starting from 3-aminophenol. This approach involves initial O-alkylation to form the sec-butoxy ether, followed by a protection-methylation-deprotection sequence on the amino group to yield the final N-methylated product.
Step 1: O-Alkylation of 3-Aminophenol
The first step is a Williamson ether synthesis, where the phenolic hydroxyl group of 3-aminophenol is selectively alkylated. While direct alkylation with secondary halides can sometimes result in lower yields compared to primary halides, it is a feasible transformation. The reaction involves treating 3-aminophenol with a sec-butyl halide, such as 2-bromobutane, in the presence of a weak base like potassium carbonate, which deprotonates the more acidic phenolic hydroxyl group in preference to the aniline nitrogen. A polar aprotic solvent such as acetone is commonly used to facilitate the SN2 reaction. researchgate.net
Step 2: N-Methylation of 3-(sec-butoxy)aniline (B1341065)
A highly efficient and selective method for the N-monomethylation of the resulting 3-(sec-butoxy)aniline involves a three-stage process. researchgate.net First, the primary amine is protected as an acetamide (B32628) by reacting it with acetic anhydride (B1165640). This prevents over-methylation. The subsequent N-methylation is achieved by treating the acetamide with a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by reaction with methyl iodide. researchgate.net Finally, the acetyl protecting group is removed via acid hydrolysis, typically using an acid in a high-boiling solvent like ethylene (B1197577) glycol, to furnish N-Methyl-3-(sec-butoxy)aniline in high yield. researchgate.net
| Reactant/Reagent | Role/Purpose | Step |
|---|---|---|
| 3-Aminophenol | Starting Material | 1 |
| 2-Bromobutane | Alkylating Agent (sec-butyl source) | 1 |
| Potassium Carbonate (K₂CO₃) | Base for selective O-alkylation | 1 |
| Acetone | Reaction Solvent | 1 |
| 3-(sec-Butoxy)aniline | Intermediate | 2 |
| Acetic Anhydride | Amine Protecting Group Reagent | 2 |
| Sodium Hydride (NaH) | Base for amide deprotonation | 2 |
| Methyl Iodide (CH₃I) | Methylating Agent | 2 |
| Hydrochloric Acid / Ethylene Glycol | Reagents for deprotection | 2 |
| Tetrahydrofuran (THF) | Reaction Solvent | 2 |
3-(tert-Butoxy)aniline Synthesis
The synthesis of aryl tert-butyl ethers, such as 3-(tert-butoxy)aniline, presents a challenge for the standard Williamson ether synthesis due to the steric hindrance of the tertiary alkyl halide, which favors elimination pathways. scientificupdate.comresearchgate.net A more effective and industrially common method involves the acid-catalyzed addition of isobutylene (B52900) to the corresponding phenol. scientificupdate.comorgsyn.org
This reaction is performed by treating 3-aminophenol with an excess of isobutylene gas in a suitable solvent. The process requires a strong acid catalyst, such as sulfuric acid, phosphoric acid, or an acidic ion-exchange resin, to protonate the isobutylene, generating a tert-butyl carbocation. scientificupdate.com This stable carbocation then acts as an electrophile, undergoing an electrophilic attack on the oxygen atom of the phenolic hydroxyl group of 3-aminophenol. The amino group, being less nucleophilic under the acidic conditions (as it is protonated to form an ammonium salt), does not typically interfere with the desired O-alkylation. This method avoids the use of tert-butyl halides and the associated elimination side-reactions, providing a direct route to the desired ether. orgsyn.org
| Reactant/Reagent | Role/Purpose | Details |
|---|---|---|
| 3-Aminophenol | Starting Material | Provides the aniline-phenol backbone. |
| Isobutylene (2-Methylpropene) | tert-Butylating Agent | Source of the tert-butyl group. |
| Sulfuric Acid (H₂SO₄) | Catalyst | Protonates isobutylene to form the tert-butyl carbocation. |
| Dichloromethane (B109758) or similar inert solvent | Reaction Solvent | Solubilizes reactants. |
2-Bromo-N-(3-butoxyphenyl)acetamide Synthesis
The synthesis of 2-Bromo-N-(3-butoxyphenyl)acetamide is a direct N-acylation reaction. This transformation is typically achieved by reacting this compound with a highly reactive acylating agent, either bromoacetyl chloride or bromoacetyl bromide. google.comuea.ac.uk
The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the amino group in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This leads to the expulsion of the halide (chloride or bromide) as a leaving group and the formation of the new amide bond. To neutralize the hydrogen halide (HCl or HBr) generated during the reaction, a non-nucleophilic base is commonly added. google.com Triethylamine is a frequent choice for this purpose, as it scavenges the acid to form a salt, driving the reaction to completion and preventing the protonation of the starting aniline. The reaction is typically conducted in an inert aprotic solvent, such as dichloromethane, at cool temperatures (e.g., 0 °C) to control the reactivity of the acyl halide. uea.ac.uk
| Reactant/Reagent | Role/Purpose | Details |
|---|---|---|
| This compound | Starting Material | Nucleophile providing the butoxyphenylamine moiety. |
| Bromoacetyl Bromide or Bromoacetyl Chloride | Acylating Agent | Electrophile providing the bromoacetyl group. |
| Triethylamine (Et₃N) | Base | Neutralizes the HX byproduct. google.com |
| Dichloromethane (CH₂Cl₂) | Reaction Solvent | Inert solvent for the reaction. |
Chemical Reactivity and Transformation of 3 Butoxyaniline
Reactions of the Amine Moiety
The lone pair of electrons on the nitrogen atom of the amine group is central to its reactivity, allowing it to act as a base and a nucleophile. msu.edu Furthermore, this lone pair delocalizes into the aromatic ring, increasing the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites. youtube.com The following sections explore specific transformations of the amine moiety in 3-butoxyaniline.
Nitration
The introduction of a nitro (-NO₂) group onto the aromatic ring of anilines is a fundamental electrophilic aromatic substitution. However, the direct nitration of anilines using a mixture of nitric acid and sulfuric acid is often complicated. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion. This protonated group is strongly deactivating and a meta-director, leading to a significant yield of the meta-substituted product alongside ortho and para isomers. youtube.com Moreover, the strong oxidizing nature of the nitrating mixture can degrade the aniline (B41778) ring. youtube.com
A common and more effective strategy involves the protection of the amine group via acylation. The amine is first converted into an amide (e.g., an acetanilide), which is less basic and less activating than the free amine. This amide group still directs electrophiles to the ortho and para positions but with greater selectivity for the para product due to the steric bulk of the acyl group. Following the nitration step, the protecting acyl group can be removed by hydrolysis to regenerate the amine. youtube.com
Table 1: Two-Step Nitration of this compound
| Step | Reaction | Reagents | Typical Product |
| 1. Protection | Acylation | Acetic anhydride (B1165640) or Acetyl chloride | N-(3-butoxyphenyl)acetamide |
| 2. Nitration | Electrophilic Aromatic Substitution | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 4-Nitro-N-(3-butoxyphenyl)acetamide |
| 3. Deprotection | Hydrolysis | Acid or base (e.g., aq. HCl) | 3-Butoxy-4-nitroaniline |
Acylation
Acylation is a key reaction of the amine moiety in this compound, typically involving its reaction with an acylating agent like an acyl chloride or an acid anhydride. This reaction converts the primary amine into a more stable secondary amide. a2bchem.comnih.gov The process is a nucleophilic acyl substitution where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. This transformation is frequently employed to "protect" the amine group, moderating its reactivity and preventing unwanted side reactions during other synthetic steps, such as nitration. youtube.com For instance, 4-butoxyaniline (B1265475) can be acetylated using acetic acid chloride in the presence of a base like triethylamine. nih.gov
Table 2: Acylation of this compound
| Acylating Agent | Product Name | Product Structure |
| Acetyl chloride (CH₃COCl) | N-(3-butoxyphenyl)acetamide | C₁₂H₁₇NO₂ |
| Acetic anhydride ((CH₃CO)₂O) | N-(3-butoxyphenyl)acetamide | C₁₂H₁₇NO₂ |
| Benzoyl chloride (C₆H₅COCl) | N-(3-butoxyphenyl)benzamide | C₁₇H₁₉NO₂ |
Diazotization and Diazonium Salt Formation
Primary aromatic amines like this compound undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl). byjus.comchemicalnote.com The reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salts are generally unstable and can decompose at higher temperatures. byjus.comrsc.org
The mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic amine. masterorganicchemistry.comunacademy.com A series of proton transfers and the elimination of a water molecule lead to the formation of the 3-butoxybenzenediazonium ion. masterorganicchemistry.com These diazonium salts are highly versatile synthetic intermediates, although they are rarely isolated. byjus.comslideshare.net They serve as precursors for a wide array of aromatic compounds through reactions where the diazonium group (-N₂⁺) is replaced by various other functional groups (e.g., -OH, -CN, -F, -Cl, -Br). chemicalnote.commasterorganicchemistry.comslideshare.net
Table 3: Diazotization of this compound
| Reactants | Conditions | Product |
| This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C, Aqueous solution | 3-Butoxybenzenediazonium chloride |
Condensation Reactions
The amine group of this compound can participate in various condensation reactions, where it acts as a nucleophile to form a new carbon-nitrogen bond, often with the elimination of a small molecule like water. lookchem.com
A prominent example is the reaction with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. Another important condensation reaction involves the formation of amides from carboxylic acids or their derivatives. For instance, this compound has been condensed with 3-hydroxynaphthalene-2-carboxylic acid using phosphorus trichloride (B1173362) to yield the corresponding N-substituted carboxanilide. mdpi.com Three-component condensation reactions are also possible; anilines can react with isatoic anhydride and cinnamaldehydes in the presence of an acid catalyst to produce dihydroquinazolinones. mdpi.com These reactions highlight the utility of this compound as a building block in the synthesis of more complex molecules.
Table 4: Examples of Condensation Reactions with this compound
| Reactant Type | Specific Example | Product Class |
| Carboxylic Acid | 3-Hydroxynaphthalene-2-carboxylic acid | N-Aryl Carboxamide |
| Aldehyde | Benzaldehyde | Imine (Schiff Base) |
| Multiple Components | Isatoic anhydride, Cinnamaldehyde | Dihydroquinazolinone |
Oxidation Reactions
Aromatic amines are susceptible to oxidation, and this compound is no exception. The presence of the electron-rich aromatic ring and the amine group makes the molecule sensitive to oxidizing agents and even to air over time. vulcanchem.com The oxidation of anilines can yield a variety of products depending on the oxidant and reaction conditions. Products can range from nitroso compounds and nitro compounds to complex polymeric materials.
A significant reaction is oxidative polymerization. Functionalized anilines can be polymerized to form derivatives of polyaniline (PANI). rsc.org The presence of substituents like the butoxy group influences the polymerization process and the properties of the resulting polymer. Electron-donating groups can affect the reactivity of the monomer and the stability of the intermediate radicals formed during polymerization. rsc.org The oxidation often leads to the formation of highly colored products.
Reduction Reactions
The term "reduction" in the context of the amine moiety of this compound primarily refers to the transformation of derivatives formed from the amine group, rather than the reduction of the amine itself, which is already in a low oxidation state. The most significant of these is the reductive displacement of the diazonium group formed via diazotization.
After converting this compound into its diazonium salt, the -N₂⁺ group can be replaced by a hydrogen atom. This process, known as dediazoniation or hydrodediazoniation, effectively removes the amine functionality from the aromatic ring. Common reducing agents for this transformation include hypophosphorous acid (H₃PO₂) and ethanol. masterorganicchemistry.comwikipedia.org This reaction is synthetically useful for preparing substituted benzenes that are not easily accessible through direct substitution.
Table 5: Reductive Displacement of the Diazonium Group from this compound
| Starting Material | Reagent | Product |
| 3-Butoxybenzenediazonium salt | Hypophosphorous acid (H₃PO₂) | Butoxybenzene |
| 3-Butoxybenzenediazonium salt | Ethanol (CH₃CH₂OH) | Butoxybenzene |
N-Acetylation for Detoxification
N-acetylation is a crucial metabolic pathway for aromatic amines, including this compound. oup.comresearchgate.net This reaction, catalyzed by N-acetyltransferases (NATs), is generally considered a detoxification mechanism, as the resulting N-acetylated compounds are typically less toxic and more readily excreted. oup.comiarc.frnih.gov
The acetylation of the amino group in aromatic amines like this compound converts them into their corresponding acetamides. iarc.fr This transformation is significant because it can prevent the metabolic activation of the amino group to reactive intermediates that can cause toxicity. oup.comiarc.fr Several studies have demonstrated that N-acetylation of various aromatic amines leads to a substantial reduction in their genotoxic potential. oup.com For instance, the N-acetylation of compounds like p-phenylenediamine (B122844) and o-toluidine (B26562) has been shown to eliminate or reduce their mutagenicity. oup.com
The synthesis of the acetylated form of 4-butoxyaniline, a positional isomer of the compound of interest, has been achieved by reacting it with acetyl chloride in the presence of a base like triethylamine. nih.gov A similar approach can be envisioned for the N-acetylation of this compound.
Table 1: N-Acetylation of Aromatic Amines
| Aromatic Amine | Acetylating Agent | Product | Significance | Reference |
| p-Phenylenediamine | Acetyl-CoA (in vivo) | N-acetyl-p-phenylenediamine | Detoxification, reduced genotoxicity | oup.com |
| o-Toluidine | Acetyl-CoA (in vivo) | N-acetyl-o-toluidine | Reduced mutagenicity | oup.com |
| 4-Butoxyaniline | Acetic acid chloride | N-(4-butoxyphenyl)acetamide | Synthesis of less toxic metabolite | nih.gov |
| This compound | Acetic anhydride or Acetyl chloride | N-(3-butoxyphenyl)acetamide | Detoxification, synthetic intermediate |
Reactions Involving the Butoxy Group
The butoxy group in this compound can undergo specific chemical transformations, primarily involving the cleavage of the ether linkage or modifications to the alkyl chain.
The cleavage of the ether bond in alkoxy-substituted anilines can be achieved under stringent conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). organicmystery.commasterorganicchemistry.com This reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, forming a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Subsequently, the halide ion acts as a nucleophile, attacking the carbon atom of the alkyl group to yield an alkyl halide and the corresponding aminophenol. organicmystery.comlibretexts.org
In the case of this compound, treatment with a strong acid like HBr would be expected to yield 3-aminophenol (B1664112) and 1-bromobutane. The reaction mechanism, whether it follows an S(_N)1 or S(_N)2 pathway, depends on the nature of the alkyl group. masterorganicchemistry.comwikipedia.org For a primary alkyl group like the butyl group in this compound, the reaction typically proceeds via an S(_N)2 mechanism. libretexts.org
While direct modification of the alkyl chain of the butoxy group in this compound is not extensively documented, the length and branching of such alkyl chains in related molecules are known to influence their physical and chemical properties. beilstein-journals.org For instance, the length of alkoxy chains on aromatic compounds can affect their self-assembly and molecular arrangement in the solid state. beilstein-journals.org It is conceivable that reactions could be designed to introduce functional groups onto the butyl chain, although this would likely require multi-step synthetic sequences.
Ether Cleavage
Reactions of the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating effects of both the amino and butoxy groups. cymitquimica.comvulcanchem.com It can also participate in nucleophilic substitution reactions under specific conditions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. pressbooks.pub The amino and butoxy groups are ortho-, para-directing activators, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the positions ortho and para to the amino group are C2, C4, and C6, while the positions ortho and para to the butoxy group are C2, C4, and C6. This alignment of directing effects strongly activates the ring for electrophilic attack at these positions.
Halogenation, such as bromination, is a common EAS reaction. masterorganicchemistry.com The bromination of anilines can be achieved using various reagents, including potassium bromide in the presence of an oxidizing agent. sioc-journal.cn For this compound, bromination would be expected to occur at the activated positions (C2, C4, and/or C6), potentially leading to mono- or poly-substituted products depending on the reaction conditions. For example, 3-Bromo-4-butoxyaniline is a known compound. cymitquimica.com
Table 2: Electrophilic Bromination of Substituted Anilines
| Substrate | Brominating Agent | Product(s) | Conditions | Reference |
| Aniline | KBr/ZnAl-BrO(_3)-LDHs | Mono- and poly-bromoanilines | Acidic medium (AcOH/H(_2)O), ambient temperature | sioc-journal.cn |
| This compound | N-Bromosuccinimide (NBS) | 2-Bromo-3-butoxyaniline, 4-Bromo-3-butoxyaniline, 6-Bromo-3-butoxyaniline | Aprotic solvent | N/A |
| 4-Butoxyaniline | Bromine in acetic acid | 2-Bromo-4-butoxyaniline | Acetic acid | N/A |
Nucleophilic aromatic substitution (S(_N)Ar) is generally less common for electron-rich aromatic rings like that of this compound. wikipedia.orgbyjus.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) to activate the ring for nucleophilic attack. wikipedia.orgpressbooks.pub
However, under forcing conditions or through alternative mechanisms like the formation of a benzyne (B1209423) intermediate, nucleophilic substitution can occur on unactivated or even electron-rich aromatic rings. pressbooks.pub For this compound itself, direct S(_N)Ar is unlikely without prior modification to introduce an appropriate leaving group and activating substituents. A concerted nucleophilic aromatic substitution (cS(_N)Ar) mechanism has also been proposed for certain systems. nih.gov
Electrophilic Aromatic Substitution (e.g., Halogenation)
Polymerization Reactions of this compound Derivatives
The presence of the butoxy group on the aniline ring significantly influences the polymerization behavior of this compound compared to the parent aniline molecule. The electron-donating nature of the alkoxy group affects the monomer's reactivity, the polymerization mechanism, and the ultimate properties of the resulting polymer, such as solubility, conductivity, and processability. rsc.orgnih.gov Polymerization of aniline derivatives can be achieved through several methods, including chemical and electrochemical oxidation. nih.gov These processes involve the formation of radical cations, which then couple to form polymer chains. researchgate.net The structure and properties of the final polymer are highly dependent on reaction conditions like the choice of oxidant, solvent, and dopant acid. nih.gov
Oxidative Polymerization for Conductive Polymers
Oxidative polymerization is the most common method for synthesizing conductive polymers from aniline derivatives. nih.gov This process can be initiated chemically, using an oxidizing agent, or electrochemically. The general mechanism involves the oxidation of the monomer to form a radical cation. researchgate.net These radicals then propagate, typically coupling in a "head-to-tail" fashion to form a conjugated polymer backbone. rsc.org The resulting polymer, poly(this compound), is a derivative of polyaniline (PANI) and shares its potential for electrical conductivity, which arises from the delocalized π-electrons along the polymer chain. rsc.orgresearchgate.net
The classical chemical oxidative polymerization is typically carried out in an acidic aqueous solution (pH 0-2) with an oxidizing agent like ammonium (B1175870) persulfate (APS) or potassium persulfate. rsc.orgnih.govresearchgate.net The acid serves as a doping agent, protonating the polymer backbone and facilitating the charge transport required for conductivity. researchgate.net The presence of the butoxy substituent, an electron-donating group, increases the electron density on the aromatic ring, which can affect the oxidation potential of the monomer and the resulting polymer. rsc.orgnih.gov While electron-donating groups can increase the potential of the first redox transition, the steric bulk of the butoxy group can also influence the planarity of the polymer chain, which in turn affects conductivity. nih.gov The presence of two alkoxy groups has been shown to decrease the polymerization rate as the substituent chain length increases, likely due to steric effects. nih.gov
An alternative, "green" approach to oxidative polymerization is the use of enzymatic catalysts. publichealthtoxicology.com Enzymes like laccase or peroxidases can catalyze the polymerization of aniline derivatives under milder conditions, such as near-neutral pH and using air as the oxidant, which avoids harsh chemicals and potentially toxic byproducts. publichealthtoxicology.comnih.gov Studies have shown that enzymatic polymerization of aniline can produce the conductive emeraldine (B8112657) salt form of the polymer directly. publichealthtoxicology.com The susceptibility of substituted anilines to enzymatic transformation is enhanced by electron-donating substituents, which increase the electron density at the amino group, favoring the formation of longer polymer chains. nih.gov
Table 1: Comparison of Chemical and Enzymatic Oxidative Polymerization of Aniline Derivatives
| Parameter | Chemical Oxidative Polymerization | Enzymatic Oxidative Polymerization |
|---|---|---|
| Catalyst/Initiator | Strong chemical oxidants (e.g., Ammonium Persulfate, Potassium Dichromate) nih.gov | Oxidoreductase enzymes (e.g., Laccase, Peroxidase) publichealthtoxicology.comnih.gov |
| Reaction Medium | Strongly acidic (pH 0-2) nih.gov | Near-neutral pH publichealthtoxicology.com |
| Oxidant | Added chemical oxidant | Often atmospheric oxygen publichealthtoxicology.com |
| Conditions | Often low temperatures (0-5 °C) followed by room temperature stirring researchgate.net | Mild operating conditions publichealthtoxicology.com |
| Byproducts | Can produce toxic byproducts (e.g., benzidine) publichealthtoxicology.com | Generally considered environmentally benign publichealthtoxicology.com |
| Product Form | Typically yields emeraldine salt after doping researchgate.net | Can yield conductive emeraldine salt directly publichealthtoxicology.com |
Incorporation into Polymer Matrices
To enhance mechanical properties, processability, or to add new functionalities, this compound and its corresponding polymer can be incorporated into other polymer matrices. This creates composite or hybrid materials that combine the properties of the conductive polymer with a host matrix. There are several strategies to achieve this dispersion.
One common method is the in-situ polymerization of the this compound monomer within a host polymer matrix. In this approach, the host polymer is first swollen with a solution containing the monomer, an initiator (oxidant), and a dopant. The polymerization is then initiated, forming an interpenetrating network (IPN) where the poly(this compound) chains are physically entangled with the host polymer chains. The success of this method depends on the kinetics of polymerization versus the thermodynamics of phase separation between the two polymers.
Another strategy involves blending or direct intercalation. Pre-synthesized poly(this compound) can be dissolved in a suitable solvent and then mixed with a solution of the matrix polymer. The solvent is then evaporated to leave a polymer blend. The poor solubility of many conductive polymers, however, can make this method challenging. rsc.org A variation is melt intercalation, where the host polymer is heated above its melting point and mixed with the conductive polymer.
These techniques can be used to create materials like conductive textiles, where a polymer like poly(this compound) is polymerized in-situ on the surface of fibers, or to form nanocomposites where the conductive polymer is dispersed within an inorganic matrix, such as mineral clays. researchgate.net For instance, the polymerization of conjugated polymers like polyaniline has been successfully carried out within the galleries of layered inorganic hosts like vanadium oxide or molybdenum trioxide. Such hybrid materials can exhibit unique optical, mechanical, and electronic properties.
Applications of 3 Butoxyaniline and Its Derivatives in Materials Science and Chemistry
Building Blocks for Organic Synthesis
3-Butoxyaniline and its derivatives are fundamental starting materials in organic synthesis, facilitating the construction of intricate molecular architectures. cymitquimica.com The presence of both an amino group and a butoxy group on the aromatic ring allows for a wide range of chemical modifications, making it a versatile scaffold for creating diverse compounds. cymitquimica.coma2bchem.com
Synthesis of Complex Organic Molecules
The reactivity of the aniline (B41778) moiety in this compound allows for various synthetic transformations such as acylation, and diazotization. a2bchem.com These reactions enable the introduction of different functional groups, paving the way for the construction of more complex organic molecules. a2bchem.comeurekalert.org For instance, this compound can be reacted with bromoacetyl chloride to form 2-Bromo-N-(3-butoxyphenyl)acetamide, a haloacetamide compound that is a significant synthetic intermediate. This reactivity highlights the role of this compound as a foundational element in multi-step synthetic pathways. eurekalert.org
Furthermore, derivatives like 3-Bromo-4-(tert-butoxy)aniline undergo substitution reactions where the bromine atom can be replaced by other nucleophiles, and oxidation reactions that can modify the aniline group, further expanding the range of accessible complex molecules. The strategic use of these reactions allows chemists to build elaborate molecular frameworks with specific, predetermined structures and properties. eurekalert.org
Precursors for Bioactive Compounds
The structural motif of this compound is found in various compounds investigated for their biological activity. Its derivatives serve as precursors in the development of new pharmacologically active molecules. a2bchem.com For example, research has been conducted on pyridazin-3(2H)-one derivatives, where 4-butoxyaniline (B1265475) is used as a key reagent in their synthesis. nih.gov These compounds have been identified as agonists for formyl peptide receptors, which are involved in inflammatory responses. nih.gov
In another study, 4-butoxyaniline was utilized in the synthesis of novel compounds with potential activity against prostate cancer. yok.gov.tr These examples underscore the importance of this compound derivatives as scaffolds in medicinal chemistry for the discovery of new therapeutic agents. yok.gov.tr The ability to modify the butoxy and aniline groups allows for the fine-tuning of a molecule's biological interactions.
Materials Science Applications
The unique properties imparted by the butoxy group, such as improved solubility and stability, make this compound and its derivatives valuable in the field of materials science. a2bchem.com They are utilized in the creation of polymers, specialty chemicals, dyes, and advanced electronic materials. a2bchem.com
Polymers and Specialty Chemicals Synthesis
This compound and its derivatives are employed as monomers or additives in the synthesis of specialty polymers. a2bchem.comchiralen.comrsc.org The incorporation of the butoxy group can influence the physical and chemical properties of the resulting polymer, such as its solubility and processability. a2bchem.comresearchgate.net For example, functionalized polyanilines can be synthesized from aniline derivatives, and the nature of the substituent on the aromatic ring significantly affects the polymer's characteristics. researchgate.netnih.gov These polymers can have applications in areas like chemical sensors due to their electrical properties. rsc.org A patent describes the use of 3-n-butoxyaniline in the synthesis of nonlinear optically active silicone polymers, highlighting its role in creating materials with specific optical properties. google.com
Dyes and Pigments Production
Aniline derivatives have historically been crucial in the production of synthetic dyes and pigments. researchgate.netp2infohouse.orgiipseries.org The chromophoric properties of the aniline structure, combined with the modifying effects of substituents like the butoxy group, allow for the creation of a wide spectrum of colors. researchgate.netnih.gov The butoxy group can influence the light absorption and fastness properties of the dye. nih.gov While direct references to this compound in large-scale dye production are not prevalent, the fundamental chemistry of aniline derivatives suggests its potential in this area. researchgate.netvulcanchem.com For instance, nitro derivatives formed from aniline compounds can be used in dye synthesis. vulcanchem.com
Optoelectronic Devices (e.g., OLEDs, Photovoltaic Cells)
Derivatives of this compound have shown promise in the development of materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. chiralen.comgoogle.com In OLEDs, organic materials are used as the emissive layer, and the color of the emitted light is dependent on the molecular structure of these materials. ossila.com The incorporation of specific functional groups, such as those derived from this compound, can be used to tune the electronic properties of the materials and, consequently, the performance of the device. mdpi.comcsic.es
For example, 4-butoxyaniline has been used in the synthesis of N,N'-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide (BA-PTCDI). rroij.comrroij.com Perylene (B46583) tetracarboxylic diimides (PTCDIs) are known for their electron-accepting and electron-transporting properties, making them suitable for applications in OLEDs and solar cells. rroij.comrroij.com Furthermore, a patent for a nonlinear optically active silicone polymer using 3-n-butoxyaniline suggests its utility as a material for optoelectronic devices. google.com The development of third-generation solar cells, which include organic photovoltaics, also relies on the design of novel organic semiconductor materials where aniline derivatives could play a role. dracula-technologies.com
Interactive Data Table: Applications of this compound and its Derivatives
| Application Area | Specific Use | Key Compound/Derivative | Relevant Research Finding |
| Organic Synthesis | Building block for complex molecules | 2-Bromo-N-(3-butoxyphenyl)acetamide | Serves as a significant synthetic intermediate. |
| Organic Synthesis | Precursor for bioactive compounds | Pyridazin-3(2H)-one derivatives | Identified as agonists for formyl peptide receptors. nih.gov |
| Materials Science | Polymer Synthesis | Nonlinear optically active silicone polymer | 3-n-butoxyaniline is used in its synthesis. google.com |
| Materials Science | Dyes and Pigments | Nitro derivatives of aniline compounds | Can be utilized in the synthesis of dyes. vulcanchem.com |
| Materials Science | Optoelectronics (OLEDs, Photovoltaics) | N,N'-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide (BA-PTCDI) | Used as an electron-transporting material. rroij.comrroij.com |
Charge Transport Layers
Aniline derivatives are foundational in the development of charge transport materials, particularly hole transport materials (HTMs), which are critical components in perovskite solar cells (PSCs). google.comnanoge.orgrsc.org The efficiency and stability of these solar cells are significantly influenced by the properties of the charge transport layers (CTLs). nanoge.orgrsc.org HTMs are tasked with selectively and efficiently extracting "holes" (electron vacancies) from the perovskite absorber layer, requiring sufficient hole mobility (typically >10⁻⁴ cm² V⁻¹ s⁻¹) and good encapsulation properties to ensure high performance and long-term stability. nanoge.org
While direct applications of this compound in commercial HTMs are not extensively documented in readily available literature, its structural features make it a highly relevant precursor for synthesizing novel HTMs. The butoxy group (–O(CH₂)₃CH₃) is an electron-donating substituent that can be used to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) energy level, of a target molecule. rsc.org This tuning is crucial for matching the energy levels of the HTM with the valence band of the perovskite absorber, which facilitates efficient hole extraction. nih.gov
The synthesis of advanced HTMs often involves creating complex organic small molecules or polymers based on core structures like carbazole, spirobifluorene, or triphenylamine (B166846), which are then functionalized with various groups to optimize their properties. google.comfrontiersin.orgrsc.org The butoxy group, when incorporated into these structures via a precursor like this compound, can enhance the solubility of the final HTM in common organic solvents. rsc.orgmdpi.com This improved solubility is a significant advantage for solution-based processing and fabrication of high-quality, uniform thin films required for efficient solar cell devices. nih.govmdpi.com For example, research on fullerene derivatives for electron transport layers (ETLs) has shown that modifying side chains improves solubility and film quality. mdpi.com Similarly, the synthesis of novel HTMs based on thieno[3,2-b]thiophene (B52689) and triphenylamine highlights the strategy of using functionalized building blocks to achieve desired electrochemical and photophysical properties. frontiersin.org
Table 1: Key Properties for Hole Transport Materials (HTMs)
| Property | Desired Characteristic | Rationale |
|---|---|---|
| HOMO Energy Level | Aligned with perovskite valence band | Facilitates efficient hole extraction and minimizes energy loss. nih.gov |
| Hole Mobility (µh) | High (>10⁻⁴ cm² V⁻¹ s⁻¹) | Ensures rapid transport of holes to the electrode, reducing charge recombination. nanoge.org |
| Solubility | Good in organic solvents | Enables high-quality thin film formation through solution processing. rsc.orgmdpi.com |
| Thermal Stability | High | Ensures long-term operational stability of the solar cell device under thermal stress. rsc.org |
| Film-forming ability | Uniform and homogenous | Prevents voids and short-circuits, ensuring reliable device performance. nanoge.org |
High-Performance Polymers and Coatings
This compound and its isomers serve as important monomers and intermediates in the production of high-performance polymers, resins, and coatings. guidechem.com These materials are sought after in industries like aerospace, automotive, and electronics for their exceptional thermal stability, mechanical strength, chemical resistance, and specific electrical properties. electronics.torayscimagojr.com
A prominent class of such polymers is polyimides (PI). electronics.torayspecialchem.com Aromatic polyimides, synthesized through the polycondensation of an aromatic diamine and an aromatic dianhydride, are known for their high glass transition temperatures (often exceeding 300°C), low coefficient of thermal expansion, and excellent dielectric properties. electronics.torayspecialchem.com this compound can be used as a precursor to synthesize diamine monomers. The incorporation of the flexible butoxy side chain into the rigid polyimide backbone can modify the polymer's properties in several beneficial ways.
Primarily, the butoxy group can significantly improve the solubility of the resulting polyimide in organic solvents. rsc.org Many high-performance aromatic polyimides are notoriously difficult to process due to their poor solubility and high melting points. By attaching flexible alkyl chains like the butoxy group, the strong inter-chain interactions are disrupted, making the polymer more tractable and easier to process into films, coatings, and molded parts without compromising its high thermal stability. researchgate.net Research on other functionalized polyimides has shown that incorporating substituents can improve solubility in solvents like N-methylpyrrolidone, dimethylformamide (DMF), and even less polar solvents like chloroform (B151607). rsc.orgresearchgate.net
These soluble polyimides are valuable for applications such as dielectric layers and passivation coatings in microelectronics, where they can be applied from solution to form thin, uniform films. electronics.toray
Table 2: Properties of High-Performance Aromatic Polymers
| Property | Typical Value/Characteristic | Significance |
|---|---|---|
| Glass Transition Temp. (Tg) | > 300°C | High heat resistance for demanding applications. electronics.torayspecialchem.com |
| Tensile Strength | Very High | Robust mechanical properties for structural use. electronics.toray |
| Thermal Expansion | Low Coefficient | High dimensional stability over a range of temperatures. electronics.toray |
| Chemical Resistance | Excellent | Stability in the presence of various solvents and chemicals. electronics.toray |
| Dielectric Constant | Low | Suitable for use as electrical insulators in electronics. electronics.torayresearchgate.net |
| Solubility | Generally low, but can be improved | Functionalization (e.g., with butoxy groups) enhances processability. rsc.orgresearchgate.net |
UV-Absorbing Characteristics in Protective Materials
Derivatives of this compound are utilized in the synthesis of molecules with significant ultraviolet (UV) absorbing properties. This capability stems from the creation of extended conjugated systems, such as azobenzenes, which can be synthesized from aniline precursors. nih.govrevmaterialeplastice.ro Azobenzene-based compounds are known for their ability to absorb light, a feature that is exploited in light-responsive materials. nih.gov
The synthesis of photochromic polymers often involves incorporating azobenzene (B91143) groups, which exhibit a strong π-π* electronic transition in the UV region of the electromagnetic spectrum. revmaterialeplastice.ro For example, a study on photosensitive polymers containing pendent azobenzene groups reported a strong absorption band around 360 nm. revmaterialeplastice.ro The synthesis of these azo-dyes can begin with the diazotization of a substituted aniline, such as p-butoxyaniline, followed by a coupling reaction with another aromatic compound. revmaterialeplastice.rorevmaterialeplastice.ro The resulting azobenzene moiety is an effective chromophore.
Upon exposure to UV light, these molecules can undergo a reversible trans-cis isomerization, a property that is the basis for their use in photoswitching and optical data storage applications. nih.govrevmaterialeplastice.ro The butoxy substituent on the aniline ring can help to modulate the absorption spectrum and improve the solubility of the dye in a polymer matrix, making it easier to incorporate into protective coatings, films, or bulk materials designed to block harmful UV radiation.
Table 3: UV-Visible Absorption of Azobenzene Derivatives
| Compound Type | Transition | Typical Absorption Maximum (λmax) | Reference |
|---|---|---|---|
| Substituted Azobenzenes | π-π* | 360 nm | revmaterialeplastice.ro |
| Substituted Azobenzenes | n-π* | 450 nm | revmaterialeplastice.ro |
| (Phenyl-diazenyl)phenols | π-π* | 360 nm - 447 nm | nih.gov |
Self-Assembly of Perylene Tetracarboxylic Diimides (PTCDIs)
Perylene tetracarboxylic diimides (PTCDIs) are a class of high-performance organic n-type semiconductors valued for their high electron affinity, excellent photochemical and thermal stability, and strong light absorption. rroij.comrroij.com These properties make them ideal candidates for use in organic electronic devices such as organic thin-film transistors (OTFTs) and solar cells. rroij.comresearchgate.net However, the large, planar, and rigid perylene core leads to strong intermolecular π-π stacking, which often results in poor solubility in common organic solvents, hindering their processing and device fabrication. rroij.com
To overcome this limitation, PTCDIs are often functionalized by attaching flexible side chains to the imide nitrogen atoms. This compound and its isomers are key reagents for this purpose. In a well-documented synthesis, 4-butoxyaniline is reacted with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) in molten imidazole (B134444) to produce N,N′-Bis(4-butoxyphenyl) perylene-3,4,9,10-tetracarboxylic diimide (BA-PTCDI). rroij.comrroij.com
The introduction of the butoxy chains significantly enhances the solubility of the PTCDI derivative in solvents like chloroform and dichloromethane (B109758) (DCM). rroij.comrroij.com This improved solubility is crucial for studying their self-assembly properties in solution and for fabricating thin films. The self-assembly of these molecules is driven by the strong π-π* interactions between the perylene cores, leading to the formation of ordered nanostructures, such as rods. rroij.comrroij.com The butoxy side chains play a critical role in mediating this assembly, influencing the packing and morphology of the resulting structures.
The optical properties of these self-assembled materials are directly related to the π-π* electronic transitions of the perylene chromophore. The UV-Vis absorption spectrum of BA-PTCDI in chloroform shows characteristic peaks corresponding to these transitions. rroij.com
Table 4: Synthesis and Properties of N,N′-Bis(4-butoxyphenyl) PTCDI (BA-PTCDI)
| Parameter | Details | Reference |
|---|---|---|
| Synthesis Reaction | Condensation of 4-butoxyaniline and PTCDA | rroij.comrroij.com |
| Solubility | Soluble in chloroform, DCM | rroij.comrroij.com |
| UV-Vis Absorption (λmax in CHCl₃) | 458 nm, 488 nm, 525 nm | rroij.com |
| Fluorescence Emission (λmax in CHCl₃) | 543 nm, 576 nm (λexc=460 nm) | rroij.com |
| Morphology | Self-assembles into rod-like structures | rroij.com |
Reagent in Organic Synthesis
This compound is a versatile building block in organic synthesis, valued for its dual reactivity stemming from the aromatic ring and the amino group. a2bchem.comcymitquimica.com Its structure allows for a wide range of chemical transformations, making it a useful starting material for constructing more complex molecules for pharmaceuticals, dyes, and materials science. guidechem.coma2bchem.com
The amino group (-NH₂) on the aniline moiety is a key functional handle. It can readily undergo common synthetic manipulations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. revmaterialeplastice.roa2bchem.com This intermediate is highly versatile and can be subsequently converted into a wide array of functional groups (e.g., -OH, -CN, -halogens) or used in coupling reactions to form azo compounds. revmaterialeplastice.ro
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
The aromatic ring, activated by the electron-donating amino and butoxy groups, is susceptible to electrophilic aromatic substitution reactions. cymitquimica.com These reactions typically occur at the positions ortho and para to the activating groups. Examples include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. vulcanchem.com The resulting nitro derivatives are important intermediates in dye synthesis. vulcanchem.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) by reacting with fuming sulfuric acid. vulcanchem.com These products can serve as intermediates for detergents. vulcanchem.com
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the ring.
The butoxy group not only influences the reactivity of the ring but also imparts increased lipophilicity and can improve the solubility of the resulting products in organic media. vulcanchem.com
Table 5: Common Synthetic Reactions Involving Butoxyaniline
| Reaction Type | Reagents | Product Type | Application of Product | Reference |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl (0-5°C) | Diazonium Salt | Intermediate for azo dyes, other functional groups | revmaterialeplastice.roa2bchem.com |
| Azo Coupling | Diazonium salt, Phenol | Azo Compound | Dyes, Photochromic materials | revmaterialeplastice.rorevmaterialeplastice.ro |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted aniline | Dye synthesis | vulcanchem.com |
| Sulfonation | Fuming H₂SO₄ | Aminobenzenesulfonic acid | Detergent intermediates | vulcanchem.com |
| Hydrogenation | H₂, Rh/Al₂O₃ | Butoxycyclohexylamine | Pharmaceutical/Agrochemical synthesis | sigmaaldrich.com |
Industrial Chemical Intermediate
This compound and its isomers are important chemical intermediates used in the large-scale industrial synthesis of a variety of commercial products. guidechem.comlookchem.com Its utility lies in its role as a versatile building block that can be efficiently converted into more complex, high-value molecules. a2bchem.com
Key industrial application areas include:
Dyes and Pigments: As an aniline derivative, it is a precursor for azo dyes. The diazotization of butoxyaniline followed by coupling with various aromatic compounds is a standard industrial route to produce a range of colors. guidechem.comvulcanchem.com
Polymers and Resins: It serves as a monomer precursor for high-performance polymers like polyimides and other specialty resins. a2bchem.com In this context, it is used to build the polymer backbone or to introduce specific functionalities that enhance properties like solubility and processability.
Pharmaceuticals and Agrochemicals: The butoxyaniline scaffold is present in various biologically active molecules. It is used as a starting material in multi-step syntheses of active pharmaceutical ingredients (APIs) and pesticides. guidechem.coma2bchem.com For instance, related aniline structures are intermediates in the synthesis of drugs like the antipsychotic aripiprazole. google.com
Fine and Specialty Chemicals: It is used in the production of a wide array of organic compounds for diverse applications. a2bchem.comlookchem.com
Industrial-scale production of chemicals derived from butoxyaniline often employs optimized processes such as continuous flow reactors to improve reaction control, increase yield, and minimize byproducts. vulcanchem.com Automated crystallization techniques may be used to ensure high purity and consistent product quality, which is especially critical for pharmaceutical applications. vulcanchem.com
Drug Discovery and Development
The unique chemical architecture of this compound, featuring a versatile aniline moiety and a butoxy group, renders it a valuable building block in the synthesis of new chemical entities. a2bchem.com Its structure allows for a variety of chemical modifications, making it a crucial starting material for creating diverse and complex bioactive molecules. a2bchem.com
This compound and its structural analogs are pivotal as pharmaceutical intermediates, serving as starting materials in the synthesis of a wide array of medicinal compounds. a2bchem.com The aniline functional group provides a reactive site for common synthetic transformations such as acylation and diazotization, enabling the construction of more complex molecular frameworks. a2bchem.com This versatility has established this compound derivatives as essential components in the production of various bioactive molecules. a2bchem.com For instance, 3-[4-[4-(2,3-dichlorophenyl)piperazinyl]butoxy]aniline, a derivative, is known as an intermediate in the preparation of the atypical antipsychotic drug aripiprazole. google.com The tert-butoxy (B1229062) analog, 3-(tert-butoxy)aniline (B1286603), is also widely used as a crucial intermediate in preparing diverse functional molecules for pharmaceutical applications. a2bchem.com
The this compound scaffold is a common precursor for a range of bioactive compounds. a2bchem.com Plants, for example, are a primary source of bioactive compounds used in pharmaceuticals, and synthetic chemistry often mimics these natural structures. nih.govmdpi.com The synthesis of novel compounds often involves using precursors that can be modified to produce a desired biological activity. up.pt
In one specific example, this compound was used as a crude starting material in the synthesis of 6-amino a2bchem.comvulcanchem.comoxadiazolo[3,4-b]pyrazin-5-ol derivatives. nih.gov These compounds were investigated as mitochondrial uncouplers, which have potential therapeutic applications in conditions like nonalcoholic steatohepatitis. nih.gov The synthesis involved reacting the crude this compound with an oxadiazolopyrazine core to generate the final bioactive products. nih.gov This highlights how the aniline moiety serves as a convenient synthetic handle for building more complex and biologically active molecules. nih.gov
Derivatives of this compound have been the subject of numerous enzyme inhibition studies, demonstrating their potential to modulate the activity of various key enzymes implicated in disease. The structural features of these compounds allow them to interact with the active sites of enzymes, leading to inhibition. For example, analogs of 3-(tert-butoxy)aniline have been shown to inhibit kinase enzymes by occupying hydrophobic binding pockets. vulcanchem.com Other derivatives have demonstrated inhibitory effects on metabolic enzymes like topoisomerase II.
The table below summarizes findings from studies on various aniline derivatives, indicating the potential inhibitory activities of compounds derived from a this compound scaffold.
| Enzyme Target | Derivative Class | Observed Effect | Reference(s) |
| Kinase Enzymes | 3-(tert-Butoxy)aniline Analogs | Inhibition by occupying hydrophobic binding pockets. | vulcanchem.com |
| Metabolic Enzymes | 3-(sec-Butoxy)-N-methylaniline | Significant inhibition, suggesting potential in metabolic disorders. | |
| Topoisomerase II | 3-(tert-Butoxy)aniline Derivatives | Act as topoisomerase II poisons. | |
| Acetylcholinesterase (AChE) | Thiourea Derivatives | Compound 3 (1-(3-chlorophenyl)-3-cyclohexylthiourea) showed an IC50 value of 50 µg/mL. | semanticscholar.org |
| Butyrylcholinesterase (BChE) | Thiourea Derivatives | Compound 3 (1-(3-chlorophenyl)-3-cyclohexylthiourea) showed an IC50 value of 60 µg/mL. | semanticscholar.org |
| Carbonic Anhydrase (hCA I, hCA II) | Oxirane-Thiirane Derivatives | Nanomolar inhibition observed for various derivatives. | researchgate.net |
This table is based on research on related aniline derivatives and suggests potential areas of investigation for this compound compounds.
The mechanism of action for many bioactive compounds involves direct interaction with cellular receptors. Derivatives of this compound are no exception, with studies indicating that their biological effects can be mediated through receptor modulation. The specific structure of a derivative, including the nature and position of its substituents, governs its binding affinity and functional activity at a given receptor.
A notable example involves alkoxy-substituted aminoquinoxalines. researchgate.net A study on these compounds, including a derivative of 4-butoxyaniline (AQNX6), explored their anticancer activity. Molecular docking studies for a related active compound (AQNX5) suggested that it interacts with the ATP binding region of Abl kinase, a key target in leukemia. researchgate.net The interaction was characterized by hydrogen bonding and π-stacking, demonstrating how these molecules can occupy binding sites typically reserved for endogenous ligands. researchgate.net This highlights the potential for butoxyaniline derivatives to be designed as specific receptor ligands for therapeutic intervention. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For this compound derivatives, SAR studies have been crucial in optimizing their therapeutic potential. nih.gov These investigations systematically modify the butoxyaniline scaffold and assess the resulting impact on factors like potency, selectivity, and pharmacokinetic properties. researchgate.net
A detailed SAR study on 6-amino a2bchem.comvulcanchem.comoxadiazolo[3,4-b]pyrazin-5-ol derivatives, which used this compound in their synthesis, revealed critical structural requirements for activity. nih.gov It was found that the aniline N-H group was essential for the compound's mitochondrial uncoupling properties, as its replacement or alkylation led to a complete loss of activity. nih.gov This indicates that the aniline proton is a key acidic source for the molecule's function. nih.gov
The table below summarizes key SAR findings for butoxyaniline and related derivatives.
| Compound Series | Structural Modification | Impact on Activity | Reference(s) |
| 6-Amino a2bchem.comvulcanchem.comoxadiazolo[3,4-b]pyrazin-5-ol Derivatives | Replacement or alkylation of the aniline N-H. | Total loss of activity, identifying the N-H as an essential acidic proton source. | nih.gov |
| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Increasing lipophilicity and molar volume of ortho-alkoxy substituents. | Linearly decreased photosynthetic electron transport (PET)-inhibiting activity. | nih.gov |
| 2-Bromo-N-(alkoxyphenyl)acetamides | Replacing the butoxy group with larger alkoxy chains. | Decreased potency, highlighting the importance of chain length. | |
| 2-Bromo-N-(alkoxyphenyl)acetamides | Meta-position of the butoxy group. | May enhance binding to hydrophobic pockets compared to para-substituted analogs. |
Receptor Interactions
Antimicrobial and Anti-Infective Properties
The search for novel antimicrobial and anti-infective agents is a global health priority, and aniline derivatives have emerged as a promising class of compounds. semanticscholar.orgtsijournals.com Derivatives of this compound have been investigated for their ability to combat various pathogens, including bacteria and mycobacteria. vulcanchem.comnih.govsemanticscholar.org An anti-infective agent is a general term for any drug used to treat an infection. slideshare.net
The table below details the observed antimicrobial activities of various butoxyaniline derivatives.
| Derivative Class | Pathogen(s) | Observed Activity | Reference(s) |
| 3-(tert-Butoxy)aniline Derivatives | Staphylococcus aureus | Showed antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 18 µg/mL. | vulcanchem.com |
| Azo-Compounds from 4-Butoxyaniline | Staphylococcus aureus | Compound 4a showed an MIC of 32 µg/mL. | mdpi.com |
| Azo-Compounds from 4-Butoxyaniline | Listeria monocytogenes | Compound 4a showed an MIC of 32 µg/mL. | mdpi.com |
| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Mycobacterium tuberculosis | Isomers with sec-butoxy groups (compounds 8a,b ) showed an MIC of 23 µM. | nih.gov |
| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Mycobacterium avium subsp. paratuberculosis | Compound 8a (with a 2-sec-butoxy group) showed higher activity than the standard drug rifampicin. | nih.gov |
Metabolic and Physiological Effects
Mitochondrial Uncoupling
Mitochondrial uncoupling is a process where the oxidation of substrates in the respiratory chain becomes separated from the synthesis of adenosine (B11128) triphosphate (ATP). nih.govmdpi.com Small molecule mitochondrial uncouplers are typically lipophilic weak acids that transport protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthase. mdpi.comvetmeduni.ac.at This process increases the metabolic rate as cells burn more fuel to maintain an adequate supply of ATP, a mechanism that has garnered interest for its therapeutic potential in metabolic diseases. nih.govnih.gov
Research into novel mitochondrial uncouplers has explored various chemical scaffolds. One such scaffold is 6-amino nih.govmdpi.commdpi.comoxadiazolo[3,4-b]pyrazin-5-ol. nih.gov In a study focused on developing treatments for nonalcoholic steatohepatitis (NASH), a series of derivatives based on this core structure were synthesized and evaluated for their uncoupling activity. nih.gov The activity of these compounds is typically assessed by measuring the oxygen consumption rate (OCR) in cell lines, such as L6 rat myoblasts. nih.govresearchgate.net An increase in OCR in the presence of a compound indicates mitochondrial uncoupling. nih.govvetmeduni.ac.at
Within this research, alkoxy analogs were synthesized to improve physicochemical properties. nih.gov A derivative synthesized using this compound, compound 12ag , was among the butoxy analogs tested. nih.govgoogle.com These butoxy derivatives were found to be significantly more potent than their methoxy (B1213986) counterparts, an effect attributed to increased lipophilicity which likely favors permeation of the mitochondrial inner membrane. nih.gov The uncoupling activity of these derivatives was compared against BAM15, a known potent mitochondrial uncoupler used as a positive control. nih.gov
The table below presents the research findings for butoxy-substituted 6-amino nih.govmdpi.commdpi.comoxadiazolo[3,4-b]pyrazin-5-ol derivatives. nih.gov
Table 1: Mitochondrial Uncoupling Activity of Butoxy Analogs
| Compound | Aniline Substituent | EC₅₀ (µM) | Max OCR (% of BAM15) |
|---|---|---|---|
| 12ag | This compound | 2.5 | 80% |
| 12ah | 4-butoxyaniline | 1.3 | 81% |
Data sourced from studies on L6 rat myoblast cells. EC₅₀ represents the concentration required to achieve 50% of the maximal oxygen consumption rate (OCR). Max OCR is expressed as a percentage of the maximal rate induced by the control compound BAM15. nih.gov
Inhibition of Photosynthetic Electron Transport (PET)
Derivatives of this compound have also been investigated for their herbicidal properties, specifically as inhibitors of photosynthetic electron transport (PET). nih.govmdpi.comnih.gov PET is a fundamental process in the light-dependent reactions of photosynthesis where electrons are transferred through a series of protein complexes, including Photosystem II (PSII) and Photosystem I (PSI), to generate ATP and NADPH. frontiersin.org Inhibition of this transport chain disrupts photosynthesis, leading to plant death. scielo.br
A significant body of research has focused on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. nih.govmdpi.com These compounds were synthesized and tested for their ability to inhibit PET in chloroplasts isolated from spinach (Spinacia oleracea L.). nih.govmdpi.commdpi.commdpi.com The inhibitory activity is quantified by the IC₅₀ value, which is the concentration of the compound required to cause a 50% decrease in the rate of photosynthesis, often measured by the reduction of an artificial electron acceptor like 2,6-dichlorophenol-indophenol. nih.govmdpi.com
In these studies, a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides were prepared, including derivatives with butoxy substituents at the ortho, meta, and para positions of the aniline ring. The research indicated that the position of the alkoxy group significantly influences the PET-inhibiting activity, with meta-substituted derivatives often showing the highest potency. nih.govmdpi.com The lipophilicity of the compounds was also found to be a key determinant of their biological activity. nih.gov
The table below summarizes the PET-inhibiting activity for butoxy-substituted N-phenyl-3-hydroxynaphthalene-2-carboxanilides.
Table 2: Inhibition of Photosynthetic Electron Transport (PET) by Butoxy-Substituted N-Phenyl-3-hydroxynaphthalene-2-carboxanilides
| Compound | Aniline Substituent | IC₅₀ (µM) |
|---|---|---|
| 1 | 2-butoxyaniline (B1266640) | 60.1 |
| 2 | This compound | 10.7 |
| 3 | 4-butoxyaniline | 28.3 |
Data reflects PET inhibition in spinach (Spinacia oleracea L.) chloroplasts. IC₅₀ is the concentration causing 50% inhibition of PET. Data compared against the standard herbicide DCMU (Diuron®), which has an IC₅₀ of 1.9 µM. nih.govmdpi.com
The findings consistently show that the derivative of this compound is the most active PET inhibitor among the butoxy isomers in this particular series of compounds. nih.govmdpi.com
Conclusion
3-Butoxyaniline is a scientifically significant aromatic amine that serves as a versatile and valuable intermediate in organic synthesis. Its straightforward preparation from 3-aminophenol (B1664112) and its bifunctional chemical nature allow for its incorporation into complex molecular designs. As demonstrated by its use in the development of novel antibacterial compounds and potential therapeutics for metabolic disorders, this compound continues to be a relevant building block in the academic pursuit of new functional molecules.
Computational Chemistry and Theoretical Studies of 3 Butoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemical theory, providing a framework to predict molecular properties from first principles. researchgate.net Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure and properties of organic molecules such as aniline (B41778) derivatives. chemrxiv.orgsphinxsai.com These calculations can elucidate various molecular parameters that govern the reactivity and stability of 3-butoxyaniline.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. physchemres.orgtandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comirjweb.com A smaller energy gap generally implies higher reactivity. physchemres.org
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.20 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.80 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.40 | LUMO - HOMO Energy Difference |
| Ionization Potential (I) | 5.20 | -EHOMO |
| Electron Affinity (A) | 0.80 | -ELUMO |
| Global Hardness (η) | 2.20 | (I - A) / 2 |
| Global Softness (S) | 0.227 | 1 / (2η) |
| Electronegativity (χ) | 3.00 | (I + A) / 2 |
| Chemical Potential (μ) | -3.00 | -χ |
| Global Electrophilicity Index (ω) | 2.05 | μ2 / (2η) |
Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. huntresearchgroup.org.uk For this compound, the HOMO is expected to be primarily localized on the aniline ring and the nitrogen atom of the amino group, reflecting the π-system and the lone pair of electrons. The butoxy group, through its electron-donating effect, would contribute to the electron density of the HOMO. The LUMO, on the other hand, is generally a π* anti-bonding orbital distributed over the aromatic ring. researchgate.net
The visualization of these orbitals can help in understanding the sites susceptible to electrophilic and nucleophilic attack. The shape and symmetry of the FMOs are key in predicting the outcomes of pericyclic reactions and other orbital-controlled processes. numberanalytics.com
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides quantitative information about bonding interactions, charge distribution, and intramolecular delocalization effects. samipubco.com
In this compound, NBO analysis would quantify the hybridization of the atomic orbitals and the nature of the C-N, C-O, and C-C bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. ajol.info For instance, the interaction between the lone pair of the nitrogen atom (donor) and the antibonding orbitals of the adjacent C-C bonds in the ring (acceptors) would indicate the extent of electron delocalization. Similarly, interactions involving the oxygen lone pairs of the butoxy group can also be evaluated.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π(C1-C6) | ~45-55 | n → π (Resonance) |
| LP(1) N | π(C2-C3) | ~15-25 | n → π (Resonance) |
| LP(1) O | σ(C3-Cipso) | ~5-10 | n → σ (Hyperconjugation) |
| σ(C-H)alkane | σ(C-C)alkane | ~2-5 | σ → σ (Hyperconjugation) |
Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction.
Molecular Orbital Analysis
Molecular Modeling and Dynamics
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the three-dimensional structure and dynamic properties of compounds like this compound.
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. atomistica.onlinewayne.edu This process yields the most stable conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, geometry optimization would reveal the preferred orientation of the butoxy group relative to the aniline ring. It is expected that the butoxy chain will adopt a staggered conformation to minimize steric hindrance. The geometry of the amino group is also of interest, as it can be planar or slightly pyramidalized.
| Parameter | Value |
|---|---|
| C-N Bond Length (Å) | ~1.40 |
| C-O Bond Length (Å) | ~1.37 |
| C-C Aromatic Bond Length (Å) | ~1.39 - 1.41 |
| C-N-H Bond Angle (°) | ~112 |
| C-O-C Bond Angle (°) | ~118 |
| Amino Group Dihedral Angle (°) | Slightly pyramidal |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govjournaleras.com The MEP is color-coded, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles). Green and yellow represent intermediate potential values. journaleras.com
For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group, making it a primary site for electrophilic attack and hydrogen bonding. chemrxiv.org The oxygen atom of the butoxy group would also exhibit a negative potential. The hydrogen atoms of the amino group would show a positive potential. The aromatic ring itself would display varying potential depending on the influence of the substituents. journaleras.com
Structure Elucidation
The precise molecular structure of this compound is confirmed through a combination of modern spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its constituent atoms. The primary techniques employed for the structure elucidation of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H-NMR) spectroscopy is a powerful tool for identifying the structure of organic compounds by mapping the hydrogen atoms within the molecule. For this compound, the ¹H-NMR spectrum provides distinct signals corresponding to the protons of the butoxy group and the aromatic ring.
A study detailing the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides reported the ¹H-NMR spectral data for the this compound intermediate. The spectrum was recorded in DMSO-d₆, and the chemical shifts (δ) are reported in parts per million (ppm).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 6.87 | t | 8.4 | 1H | Aromatic H |
| 6.11–6.14 | m | - | 2H | Aromatic H |
| 6.03–6.08 | m | - | 1H | Aromatic H |
| 5.00 | s | - | 2H | -NH₂ |
| 3.83 | t | 6.4 | 2H | -O-CH₂- |
| 1.65 | qi | 7.2 | 2H | -O-CH₂-CH₂- |
| 1.40 | sx | 7.3 | 2H | -CH₂-CH₃ |
Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its amine (-NH₂), ether (C-O-C), and aromatic ring functionalities. For instance, N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. spcmc.ac.in Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the butoxy group appears just below 3000 cm⁻¹. The C-O-C ether stretching vibration usually results in a strong absorption band in the 1000-1300 cm⁻¹ region. researchgate.net The presence of the benzene (B151609) ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ range and C-H bending vibrations. eurekaselect.com While specific spectra for this compound are not detailed here, these expected peaks are used to confirm its synthesis and purity. rsc.org
Mass Spectrometry (MS) Mass spectrometry determines the molecular weight and can provide information about the structure of a compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₁₀H₁₅NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (165.23 g/mol ). nih.gov In some cases, a protonated molecule [M+H]⁺ may be observed. uni.lu Fragmentation patterns would likely involve the loss of the butyl group or parts of the butoxy chain, and cleavage of the aniline ring, providing further evidence for the proposed structure. The use of mass spectrometry is noted in the characterization of intermediates in syntheses involving aniline derivatives, confirming the successful formation of the target compound. vulcanchem.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. oiccpress.com While specific molecular docking studies focusing exclusively on this compound as the primary ligand are not extensively detailed in the available literature, research on closely related derivatives provides significant insight into its potential applications in this area.
In a recent study, a series of alkoxy-substituted aminoquinoxalines were synthesized and evaluated for their anticancer activities. eurekaselect.com One of the aniline derivatives used in this synthesis was 4-butoxyaniline (B1265475), a positional isomer of this compound. The resulting aminoquinoxaline derivative (AQNX6) was subjected to in silico molecular docking studies to understand its interaction with Abl kinase, a potential target in leukemia. eurekaselect.com
The general process of molecular docking involves:
Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the ligand (e.g., an aniline derivative) are obtained, often from crystallographic data or generated computationally. nih.gov
Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the active site of the receptor. nih.gov
Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode. oiccpress.com These interactions, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the molecular recognition. eurekaselect.com
For a compound like this compound, molecular docking could be employed to investigate its potential as an inhibitor for various enzymes or receptors. The butoxy group contributes to the molecule's lipophilicity, which can influence its ability to bind to hydrophobic pockets within a protein's active site. The amine group can act as a hydrogen bond donor, a critical interaction for anchoring a ligand to a receptor. mdpi.com Computational studies on derivatives suggest that the position of the alkoxy group (e.g., meta-substitution as in this compound) can enhance binding to such hydrophobic pockets compared to other isomers. Therefore, molecular docking serves as a valuable hypothesis-generating tool for guiding the synthesis and biological evaluation of novel this compound derivatives.
Structure-Activity Relationship (SAR) Prediction through Computational Methods
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. spu.edu.sy Computational methods are pivotal in modern SAR analysis, allowing for the prediction of a compound's properties and activities before its synthesis, thereby streamlining the drug discovery process.
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com It is commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. The butoxy group in this compound significantly increases its lipophilicity compared to aniline. This property is crucial as it affects the molecule's ability to cross biological membranes. vulcanchem.com
In a comprehensive study investigating the hydro-lipophilic properties of N-alkoxyphenylhydroxynaphthalenecarboxamides, the lipophilicity of the precursor anilines, including this compound, was determined experimentally using reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com The retention factor (log k) obtained from this method is used as an index of lipophilicity. mdpi.com Other key physicochemical descriptors, often calculated in silico, are also used in SAR studies to predict a molecule's behavior. These include the Topological Polar Surface Area (TPSA), which correlates with drug transport properties, and the number of rotatable bonds, which influences conformational flexibility. researchgate.net
| Descriptor | Value | Significance in SAR |
|---|---|---|
| Experimental log k | 1.53 | Indicates lipophilicity, affecting membrane permeability and target binding. mdpi.com |
| Calculated log P | 2.45 | A theoretical measure of lipophilicity used in predictive models. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Predicts transport properties like intestinal absorption and blood-brain barrier penetration. researchgate.net |
| Number of Rotatable Bonds | 4 | Relates to the conformational flexibility of the molecule, which can impact receptor binding. |
These descriptors are fundamental to building Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical equations that relate these chemical descriptors to biological activity. spu.edu.synih.gov For aniline derivatives, QSAR studies have shown that lipophilicity is a key determinant of their biological effects. nih.gov
When dealing with a large number of molecular descriptors in a QSAR study, many can be inter-correlated. Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of a dataset while retaining most of the original information. It achieves this by transforming the original set of correlated variables into a new set of uncorrelated variables called principal components (PCs). chalcogen.ro The first few PCs typically account for the majority of the variance in the data.
PCA is widely applied in the SAR analysis of aniline derivatives. For example, in a study modeling the toxicity of phenols and anilines, PCA was the first step used to select the most relevant descriptors and eliminate redundancy from a large initial set. The analysis revealed that the first three principal components could describe nearly 86% of the information contained in the original data matrix, allowing for the development of a more robust QSAR model.
Environmental and Ecotoxicological Considerations of Aromatic Amines General Relevance
Environmental Occurrence and Sources
Aromatic amines are not typically naturally occurring; their presence in the environment is primarily a result of human industrial activities. sustainability-directory.com They are found in the air, water, and soil. imrpress.com
The industrial production and use of aromatic amines are major sources of their environmental release. researchgate.netuminho.pt Key industries contributing to this include oil refining, and the manufacturing of synthetic polymers, dyes, adhesives, rubbers, pharmaceuticals, and pesticides. researchgate.netuminho.ptnih.gov
Wastewater from these industries is a significant pathway for aromatic amines to enter aquatic environments. nih.gov The textile industry, for instance, is estimated to be responsible for 20% of global wastewater, and a substantial portion of the dyes used can be released into the environment. nih.gov Similarly, large volumes of highly toxic wastewater containing aniline (B41778) and its derivatives are discharged during dye production. imrpress.com
Specific aromatic amines have been identified in the effluents of various industrial processes. For example, aniline, chloroaniline, and dichloroaniline have been detected in the wastewater from dye manufacturing plants. epa.gov
Table 1: Examples of Aromatic Amines in Industrial Wastewater
| Aromatic Amine | Industrial Source/Process | Reference |
| o-Toluidine (B26562) | Blast furnace and steel rolling processes | nih.gov |
| 3,4-Dichloroaniline (B118046) | Blast furnace and steel rolling processes, Dye wastewater | nih.gov |
| p-Chloroaniline | Dye wastewater | nih.gov |
| Aniline | Dye manufacturing | epa.gov |
| Chloroaniline (isomers) | Dye manufacturing | epa.gov |
| Dichloroaniline (isomers) | Dye manufacturing | epa.gov |
| Nitroaniline | Dye manufacturing | epa.gov |
Aromatic amines are common degradation products of other chemical classes, notably nitroaromatic compounds and azo dyes. imrpress.comresearchgate.net The reductive cleavage of the azo bond (-N=N-) in azo dyes results in the formation of aromatic amines. nih.gov This transformation can occur under anaerobic conditions, such as those found in sediments and some wastewater treatment processes. oup.comwur.nl The resulting aromatic amines can sometimes be more hazardous than the parent dye compounds. nih.gov
Similarly, nitroaromatic compounds, which are resistant to oxidative degradation, can be reduced to form aromatic amines. nih.gov This process is a key step in both industrial synthesis (e.g., aniline production from nitrobenzene) and environmental transformation. nih.gov
The agricultural sector is another source of aromatic amines in the environment. nih.gov Many pesticides are aniline derivatives or break down into anilines. nih.govcanada.ca For example, several phenylurea herbicides degrade into persistent and toxic chlorinated anilines, such as 4-chloroaniline (B138754) and 3,4-dichloroaniline. nih.govacs.orgresearchgate.net These pesticide-derived anilines can accumulate in soil and groundwater, posing a potential risk. researchgate.net
Table 2: Examples of Pesticide-Derived Anilines
| Parent Pesticide Class/Example | Derived Aniline | Reference |
| Phenylurea herbicides | 4-Chloroaniline, 3,4-Dichloroaniline | nih.govacs.org |
| Diuron (herbicide) | 3,4-Dichloroaniline | researchgate.net |
| Carbamate pesticides | Aromatic amines | researchgate.net |
Combustion processes are a significant non-industrial source of aromatic amines. researchgate.netuminho.pt These compounds are present in diesel engine exhaust and are a major component of tobacco smoke. uminho.ptbcpp.orgmdpi.com The burning of other materials, such as wood chips and rubber, also releases aromatic amines into the atmosphere. uminho.ptcdc.gov The pyrolysis of nitrogen-containing compounds in tobacco is one mechanism for their formation in smoke. cdc.gov
Pesticide-Derived Anilines
Environmental Fate and Transport
Once released, the fate of aromatic amines is governed by their physical and chemical properties and environmental conditions.
Many aromatic amines exhibit moderate to high water solubility due to the polarity of the amino group. nih.govacs.org This property facilitates their transport in aquatic systems and allows for easy permeation through soil, leading to a high potential for groundwater contamination. imrpress.comnih.govacs.org The mobility of these compounds in soil is complex and depends on factors such as the soil's organic matter content, clay content, and pH. sustainability-directory.comepa.gov
Aromatic amines interact with soil through various reversible and irreversible processes. epa.gov These include cation exchange with clay and organic matter, hydrophobic interactions, and irreversible covalent bonding. epa.gov The pH of the soil and water is a critical factor, as it influences the speciation of the amine between its neutral and cationic forms, which in turn affects its reactivity and sorption behavior. epa.gov For example, rainfall events can increase the transport of amine precursors like pesticides from soil into water bodies, leading to higher concentrations of aromatic amines in treated drinking water. researchgate.net
Persistence in Aquatic Environments
The persistence of aromatic amines in aquatic environments is variable and depends on the specific chemical structure and environmental conditions. sustainability-directory.com Many aromatic amines are moderately soluble in water, which facilitates their transport through aquatic systems. sustainability-directory.com While some may undergo biodegradation, others can persist for extended periods. sustainability-directory.com For instance, certain phenylurea pesticide-derived anilines like 4-chloroaniline and 3,4-dichloroaniline are known to be persistent and toxic in aquatic environments. nih.govacs.org Studies have shown that compounds such as 2,6-dimethyl aniline, 2-chloro-4-nitroaniline, 2,6-diethylaniline, and 3,4-dichloroaniline can resist removal during aerobic sewage treatment, indicating their potential to enter surface waters. nih.govacs.org The stability of many azo dyes, a primary source of aromatic amines, against photolysis and biological degradation contributes to their persistence in water systems. tandfonline.com These dyes can reduce sunlight penetration, affecting aquatic flora and fauna. tandfonline.com Under anaerobic conditions, azo dyes can be reduced to aromatic amines, which may be more toxic and persistent than the parent compounds. tandfonline.com
Bioremediation and Degradation
Bioremediation offers a promising and sustainable approach to address contamination by aromatic amines and their parent compounds, such as azo dyes. This process utilizes the metabolic capabilities of microorganisms like bacteria and fungi to degrade or transform these pollutants into less harmful substances. longdom.orgnih.gov
Aerobic Biodegradation
The aerobic biodegradation of aromatic amines is a key process in their environmental breakdown. Most aromatic amines are readily biodegraded under aerobic conditions. wur.nl The initial step in the bacterial degradation of many monocyclic aromatic amines often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. nih.gov For example, the degradation of aniline can proceed through the formation of catechol, which is then further broken down. nih.gov Different bacterial strains have evolved specific pathways for the degradation of various aromatic amines. For instance, Delftia sp. HY99 can mineralize aniline aerobically via catechol. nih.gov The degradation of other compounds like anthranilate can also proceed through a catechol pathway, initiated by anthranilate-1,2-dioxygenase. nih.gov
The complete mineralization of azo dyes often requires a sequential anaerobic-aerobic process. wur.nl The initial anaerobic reduction of the azo bond forms aromatic amines, which are then typically degraded under aerobic conditions. wur.nlmdpi.com
Microbial Biocatalysis for Azo Dye Degradation
Microbial biocatalysis leverages enzymes from microorganisms to break down complex molecules like azo dyes. tandfonline.com Key enzymes in this process include azoreductases, laccases, and peroxidases. nih.gov
Azoreductases are enzymes that specifically catalyze the reductive cleavage of the azo bond, which is the initial step in the degradation of azo dyes. researchgate.netfrontiersin.org This reaction typically occurs under anaerobic conditions and leads to the formation of aromatic amines. mdpi.com These enzymes require reducing equivalents such as NADH or NADPH to function. frontiersin.orgcore.ac.uk
Laccases are multi-copper oxidases that can oxidize a wide range of aromatic compounds, including phenols and aromatic amines. core.ac.uknih.gov A significant advantage of laccase-mediated degradation is that it can proceed without the formation of toxic aromatic amine intermediates, instead producing phenolic and quinonoid compounds. mdpi.comgjesm.net Laccases can also be used to polymerize the aromatic amines formed from the initial reduction of azo dyes, facilitating their removal. core.ac.uk
Peroxidases , such as lignin (B12514952) peroxidase and manganese peroxidase, are another group of enzymes, primarily from white-rot fungi, that can degrade a broad spectrum of aromatic pollutants. tuiasi.ronih.gov
The combined action of these enzymes, often found in microbial consortia, can lead to the complete mineralization of azo dyes. tandfonline.comnih.gov For instance, a sequential process using azoreductase to decolorize the dye followed by laccase to oxidize the resulting aromatic amines has proven effective. frontiersin.org
Fungal Bioremediation of Aromatic Amines
Fungi, particularly white-rot fungi, are highly effective in the bioremediation of aromatic amines and other pollutants due to their powerful extracellular ligninolytic enzyme systems. tuiasi.rocsic.es These fungi are often more advantageous than bacteria for degrading complex xenobiotics. bio-conferences.org
The key enzymes produced by these fungi include:
Laccases: These enzymes oxidize a broad range of substrates, including aromatic amines and phenols. nih.govinteresjournals.orgmdpi.com
Manganese Peroxidase (MnP) and Lignin Peroxidase (LiP): These peroxidases are also crucial in the degradation of lignin and a wide variety of recalcitrant aromatic compounds. csic.esnih.gov
Fungi can degrade aromatic pollutants through several mechanisms, including precipitation and the opening of the aromatic ring structure. tuiasi.ro Species like Aspergillus and Trichoderma are known to produce enzymes capable of N-acetylation, a mechanism that can reduce the toxicity of aromatic amines. longdom.org Research has demonstrated the potential of various fungal species, including Podospora anserina, Allescheriella sp., Stachyobotrys sp., and Phlebia sp., in the bioremediation of soils contaminated with aromatic amines and hydrocarbons. interesjournals.organr.fr The application of fungi in bioremediation is a promising, eco-friendly technology that avoids the use of harsh chemicals. longdom.org
Ecotoxicology Studies
The ecotoxicity of 3-butoxyaniline and related aromatic amines is a critical aspect of their environmental risk assessment. While specific data for this compound is limited in the provided search results bjoka-vip.comchemicalbook.com, general principles of aromatic amine ecotoxicology and data for similar compounds can provide insights.
Aromatic amines can be toxic to aquatic organisms, including fish, daphnia (water fleas), and algae, even at low concentrations. imrpress.com Their toxicity can disrupt ecosystems. sustainability-directory.comresearchgate.net The toxicological properties of aromatic amines are highly dependent on the specific chemical structure. imrpress.comresearchgate.net
Ecotoxicity is typically evaluated through standardized tests on representative aquatic organisms. These tests determine concentrations that cause mortality or inhibit growth and reproduction.
Table 1: General Ecotoxicological Endpoints for Aquatic Organisms This table presents a general overview of ecotoxicological testing and is not specific to this compound due to a lack of data in the search results.
| Test Organism | Endpoint | Description |
| Fish (e.g., Danio rerio) | LC50 (Lethal Concentration, 50%) | The concentration of a substance that is lethal to 50% of the test fish over a specified period (e.g., 96 hours). nih.gov |
| Daphnia (e.g., Daphnia magna) | EC50 (Effective Concentration, 50%) | The concentration that causes an adverse effect (e.g., immobilization) in 50% of the daphnia population over a specified period (e.g., 48 hours). nih.govconcawe.eu |
| Algae (e.g., Pseudokirchneriella subcapitata) | ErC50 (Growth Rate Inhibition Concentration, 50%) | The concentration that inhibits the growth rate of the algae population by 50% over a specified period (e.g., 72 hours). concawe.eueuropa.eu |
For complex substances like petroleum products, which can contain aromatic compounds, toxicity is often expressed as "lethal loading" (LL50) or "effective loading" (EL50) based on the amount of substance used to prepare a water-accommodated fraction (WAF). concawe.eu For example, studies on cracked gas oils have shown 48-hour EL50 values for daphnia ranging from 0.51 to 5.8 mg/l and 72-hour ErL50 values for algae from 0.51 to 8.8 mg/l. concawe.eu
Given that many aromatic amines are classified as toxic or carcinogenic, their presence in aquatic environments poses a potential threat to wildlife and can lead to bioaccumulation in the food chain. imrpress.comtandfonline.comoup.com
Q & A
Basic: What experimental parameters are critical for optimizing the synthesis of 3-butoxyaniline?
Answer:
Synthesis optimization requires systematic variation of reaction conditions. Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkoxy-aniline synthesis compared to non-polar solvents .
- Temperature control : Elevated temperatures (80–120°C) accelerate etherification but may increase side reactions like oxidation of the aniline group .
- Catalyst selection : Acidic or phase-transfer catalysts (e.g., p-toluenesulfonic acid) improve yield by stabilizing intermediates .
- Stoichiometry : Excess alkoxyating agent (e.g., 1-bromobutane) ensures complete substitution while minimizing unreacted aniline .
Basic: How can researchers characterize this compound’s purity and structural integrity?
Answer:
Combine orthogonal analytical techniques:
- NMR spectroscopy : and NMR confirm the presence of the butoxy chain (-O-(CH)CH) and aromatic protons .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted aniline or di-alkoxylated byproducts) .
- Melting point analysis : Deviation from literature values (if available) indicates impurities or isomerization .
Basic: What storage conditions are recommended to maintain this compound’s stability?
Answer:
- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photochemical oxidation of the aniline group .
- Atmosphere : Use inert gas (N or Ar) to minimize oxidation; avoid exposure to humidity to prevent hydrolysis of the ether bond .
Advanced: How can contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives be resolved?
Answer:
Contradictions often arise from:
- Isomerization : Use 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., para vs. ortho substitution) .
- Conformational flexibility : Variable-temperature NMR can reveal dynamic effects in the butoxy chain .
- Artifact signals : Compare with computational spectra (DFT-based predictions) to validate assignments .
Advanced: What computational methods predict this compound’s reactivity in nucleophilic aromatic substitution?
Answer:
- DFT calculations : Model electron density maps to identify reactive sites (e.g., para positions) .
- Molecular dynamics : Simulate solvent effects on transition states to guide solvent selection .
- SAR studies : Compare Hammett constants of substituents to predict directing effects .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound-based inhibitors?
Answer:
- Scaffold modification : Synthesize analogs with varying alkoxy chain lengths (e.g., ethoxy vs. butoxy) to assess hydrophobicity effects .
- Bioactivity assays : Pair enzymatic inhibition assays (e.g., kinase inhibition) with computational docking to link structural features to activity .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using crystallographic data .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Advanced: How do solvent effects influence this compound’s electronic properties in catalytic applications?
Answer:
- Dielectric constant : High-polarity solvents stabilize charge-separated intermediates in redox reactions .
- Solvatochromism : UV-Vis spectroscopy reveals solvation effects on the aniline moiety’s electron-donating capacity .
- Coordination studies : FT-IR tracks solvent interactions with metal catalysts (e.g., Pd complexes) .
Advanced: What statistical methods are appropriate for resolving batch-to-batch variability in this compound synthesis?
Answer:
- ANOVA : Identify significant variables (e.g., reaction time, catalyst loading) across batches .
- PCA : Reduce dimensionality of spectral data (e.g., HPLC chromatograms) to detect outlier batches .
- Design of Experiments (DoE) : Optimize parameters via response surface methodology (RSM) .
Advanced: How can researchers validate this compound’s role as a ligand in coordination chemistry?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
